甲基8-溴辛酸酯

描述

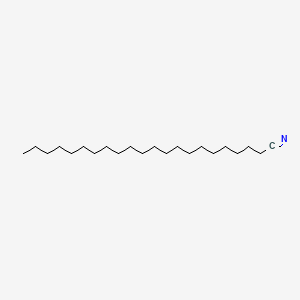

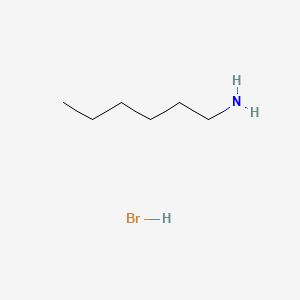

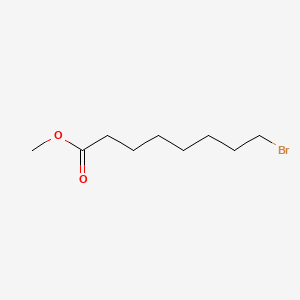

“Methyl 8-bromooctanoate” is a chemical compound with the molecular formula C9H17BrO2 . It is used in several industries, including pharmaceutical, cosmetic, and food industries.

Synthesis Analysis

The synthesis of “Methyl 8-bromooctanoate” can be achieved from 8-Bromooctanoic acid and Iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 8-bromooctanoate” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 237.134 Da and the monoisotopic mass is 236.041183 Da .Physical And Chemical Properties Analysis

“Methyl 8-bromooctanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 248.5±23.0 °C at 760 mmHg, and a flash point of 129.0±13.0 °C . It also has a molar refractivity of 53.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.8±3.0 cm3 .科学研究应用

农业研究和害虫控制

甲基8-溴辛酸酯及类似化合物已在农业领域进行研究,特别是与溴甲烷相关,溴甲烷是一种广泛用于草莓、辣椒和番茄等作物的害虫和病原体控制的熏蒸剂。Schneider等人(2003年)的研究侧重于开发替代溴甲烷的方法,因为溴甲烷对环境的影响,特别是对臭氧层破坏的作用。这项研究对于在农业中识别更安全、更可持续的害虫控制方法至关重要(Schneider et al., 2003)。

化学合成和药物应用

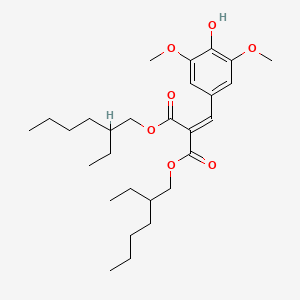

甲基8-溴辛酸酯已被用于化学合成,正如Perlikowska和Mikołajczyk(2009年)所示,他们报告了其在合成植物前列腺素B 1型I对映体中的应用。在药物和化学研究领域,精确和高效的合成方法至关重要,这种合成在这方面具有重要意义(Perlikowska & Mikołajczyk, 2009)。

环境和健康研究

研究还关注相关溴化合物的环境和健康影响。例如,Fields和White(2002年)研究了替代溴甲烷控制储存害虫和检疫昆虫的方法,强调了需要对环境和人类健康影响较小的综合害虫管理策略(Fields & White, 2002)。

材料科学和太阳能电池研究

在材料科学领域,特别是在太阳能电池的发展中,像甲基8-溴辛酸酯这样的化合物已被探索其潜在应用。Huang等人(2014年)研究了溴苯和碘苯,以及添加剂如1,8-二碘辛烷,作为聚合物/富勒烯太阳能电池中氯苯的替代溶剂。他们的研究结果表明这些溴化合物在提高太阳能电池性能方面具有潜力,突出了在可再生能源技术中的重要应用(Huang et al., 2014)。

安全和危害

“Methyl 8-bromooctanoate” may be irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

While specific future directions for “Methyl 8-bromooctanoate” were not found in the search results, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .

作用机制

Target of Action

Methyl 8-bromooctanoate is a chemical compound used in laboratory settings and the manufacture of other chemical compounds

Mode of Action

As a brominated compound, it may interact with biological systems through halogen bonding or other mechanisms .

Pharmacokinetics

As a result, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

It is known that the compound can cause skin and eye irritation, and may be harmful if swallowed .

Action Environment

The action, efficacy, and stability of Methyl 8-bromooctanoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, exposure to dust, mist, or vapors of the compound should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact .

属性

IUPAC Name |

methyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJRYNUYQXBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455477 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromooctanoate | |

CAS RN |

26825-92-3 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。